molecular formula C5H3FN2O2 B1458562 5-Fluoropyrimidine-4-carboxylic acid CAS No. 1211528-24-3

5-Fluoropyrimidine-4-carboxylic acid

Cat. No.: B1458562
CAS No.: 1211528-24-3
M. Wt: 142.09 g/mol
InChI Key: BUAINBFPJHSRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoropyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1211528-24-3 . It has a linear formula of C5H3FN2O2 . It is also known by alternative names such as 2,6-Dihydroxy-5-fluoropyrimidine-4-carboxylic acid and 5-Fluorouracil-4-carboxylic acid .


Molecular Structure Analysis

The molecular weight of this compound is 142.09 . The InChI Code is 1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 278 °C (dec.) (lit.) . It is soluble in 4 M NH4OH, forming a clear, faintly yellow solution at a concentration of 50 mg/mL .

Scientific Research Applications

Kinase Inhibition for Cancer Treatment

5-Fluoropyrimidine-4-carboxylic acid, as a derivative of 5-fluoropyrimidine, is actively involved in the synthesis of novel compounds aimed at inhibiting kinases, which play a significant role in cancer treatment. Specifically, it contributes to the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which are recognized as potential kinase inhibitors and are significant in the development of anticancer agents. The regioselective synthesis pathways for these compounds involve intricate steps such as the introduction of amine and amide groups at specific positions of the pyrimidine ring. This synthesis process ultimately leads to novel compounds with potential therapeutic applications in oncology, highlighting the crucial role of this compound in the field of medicinal chemistry and cancer treatment (Wada et al., 2012).

Drug Metabolism and Pharmacogenetics

The metabolism of fluoropyrimidines is a critical area of research, especially concerning the treatment efficacy and safety of cancer chemotherapy. The enzyme activity involved in the 5-fluorouracil metabolic pathway varies among individuals, affecting the metabolism of 5-fluoropyrimidine derivatives and, consequently, the effectiveness of chemotherapy. Research in this area focuses on understanding the genetic factors that influence the therapeutic efficacy of fluoropyrimidines. This includes the study of the gene expressions of enzymes like thymidylate synthase, dihydropyrimidine dehydrogenase, thymidine phosphorylase, and orotate phosphoribosyltransferase. Understanding these factors is pivotal for predicting clinical outcomes and personalizing treatment plans for patients undergoing fluoropyrimidine-based chemotherapy (Ichikawa, 2006).

Drug Delivery Systems

In the quest to overcome chemoresistance in cancer treatment, this compound plays a role in the development of targeted drug delivery systems. For instance, folic acid derivatization of FdUMP[10], a class of fluoropyrimidines, has shown enhanced cytotoxicity toward 5-FU-resistant human colorectal tumor cells. This approach involves the conjugation of folic acid to the oligodeoxynucleotides composed of 5-fluoro-2'-deoxyuridine-5'-O-monphosphate (FdUMP) nucleotides, resulting in compounds like FA-FdUMP[10]. This targeted approach not only addresses chemoresistance but also paves the way for more effective and tailored cancer treatment strategies (Liu et al., 2001).

Mechanism of Action

Target of Action

The primary target of 5-Fluoropyrimidine-4-carboxylic acid is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication .

Mode of Action

This compound, also known as 5-fluorouracil, exerts its action by inhibiting thymidylate synthase . It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . This interruption of DNA synthesis leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It is converted to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) . These biochemical pathways are crucial for the synthesis of RNA and DNA, and their disruption leads to the inhibition of cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by marked interpatient variability in tumor response and patient tolerance . The drug is metabolized intracellularly and in the liver, and it is excreted by the kidneys . The bioavailability of this compound varies from 28 to 100%, and its elimination half-life is approximately 16 minutes .

Result of Action

The result of the action of this compound is the inhibition of DNA synthesis, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells, where the demand for nucleotides for DNA replication is high . Therefore, this compound is used as a chemotherapeutic agent in the treatment of various types of cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the drug . Additionally, the presence of other drugs can influence the metabolism and excretion of this compound, thereby affecting its efficacy and toxicity .

Future Directions

The future directions for 5-Fluoropyrimidine-4-carboxylic acid research could involve the development of an improved synthetic route to study its metabolism and biodistribution . This approach could be applicable to 5-FU analogs and could guide the use of new agents with improved biodistribution profiles and activities .

Biochemical Analysis

Biochemical Properties

5-Fluoropyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. This compound interacts with several enzymes, proteins, and other biomolecules, leading to significant biochemical effects. For instance, this compound is known to inhibit the activity of thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making it an effective anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cytotoxicity by incorporating into RNA and DNA, leading to faulty transcription and replication processes. Additionally, it affects cell signaling pathways by inhibiting enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of thymidylate synthase, which leads to a depletion of thymidine triphosphate (TTP) and subsequent DNA damage. The compound also binds to RNA and DNA, causing disruptions in nucleic acid structure and function. Furthermore, this compound inhibits RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained DNA damage and alterations in cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and degradation of the compound during experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At high doses, this compound can cause severe toxic effects, including cardiotoxicity, gastrointestinal disturbances, and myelosuppression. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to minimize toxicity while maximizing therapeutic efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active metabolites that exert cytotoxic effects. The compound is metabolized by enzymes such as dihydropyrimidine dehydrogenase (DPD), which converts it to dihydrofluorouracil (DHFU). This metabolite is further processed into α-fluoro-β-alanine (FBAL) and other catabolites, which contribute to its cytotoxicity. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters and distributed to different cellular compartments. Its localization and accumulation within cells are influenced by factors such as cellular uptake mechanisms, binding to intracellular proteins, and interactions with nucleic acids. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with DNA and RNA. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its cytotoxic effects. The subcellular distribution of the compound is crucial for understanding its mechanism of action and optimizing its use in therapeutic applications .

Properties

IUPAC Name

5-fluoropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAINBFPJHSRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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